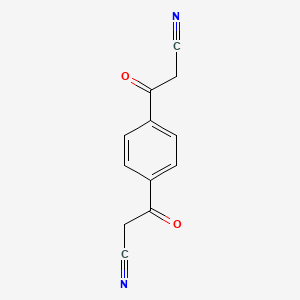
(4-Bromophenyl)(4-methoxybenzyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(4-methoxybenzyl)sulfane is an organic compound with the molecular formula C14H13BrOS It is characterized by the presence of a bromophenyl group and a methoxybenzyl group connected through a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-methoxybenzyl)sulfane typically involves the reaction of 4-bromothiophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfane bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(4-Bromophenyl)(4-methoxybenzyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(4-Bromophenyl)(4-methoxybenzyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromophenyl)(4-methoxybenzyl)sulfane involves its interaction with molecular targets through its functional groups. The bromophenyl and methoxybenzyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Bromothioanisole: Similar structure but with a methyl group instead of a methoxybenzyl group.
4-Bromophenyl methyl sulfone: Contains a sulfone group instead of a sulfane bond.
4-Bromophenyl sulfide: Lacks the methoxybenzyl group.
Uniqueness
(4-Bromophenyl)(4-methoxybenzyl)sulfane is unique due to the presence of both bromophenyl and methoxybenzyl groups connected through a sulfur atom
特性
分子式 |
C14H13BrOS |
|---|---|
分子量 |
309.22 g/mol |
IUPAC名 |
1-bromo-4-[(4-methoxyphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C14H13BrOS/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 |
InChIキー |
WCACJQSMSKFRQY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)

![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)


![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)





